Sodium 2-glycerophosphate pentahydrate

Biochemistry Enzymology Phosphatase Assays

Generic 'sodium glycerophosphate' frequently contains variable α/β-isomer mixtures, where the α-isomer lacks enzymatic activity and compromises experimental reproducibility. This product resolves that risk through verified β-isomer enrichment. • β-Isomer content ≥98% (NT) ensures maximal phosphatase inhibitory activity and reliable osteogenic induction. • Free phosphate ≤0.010% prevents non-specific, false-positive mineralization in vascular smooth muscle cell calcification assays. • Precise pentahydrate form (MW 306.12 g/mol) guarantees accurate molarity for chitosan/β-glycerophosphate thermosensitive hydrogel preparation, eliminating the 29% underdosing error caused by anhydrous form substitution.

Molecular Formula C3H17Na2O11P
Molecular Weight 306.11 g/mol
CAS No. 13408-09-8
Cat. No. B032065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-glycerophosphate pentahydrate
CAS13408-09-8
Synonyms2-(Dihydrogen phosphate) 1,2,3-Propanetriol Sodium Salt Pentahydate;  Sodium β-glycerophosphate pentahydrate
Molecular FormulaC3H17Na2O11P
Molecular Weight306.11 g/mol
Structural Identifiers
SMILESC(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+]
InChIInChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2
InChIKeyPEMUISUYOHQFQH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Sodium 2-Glycerophosphate Pentahydrate (CAS 13408-09-8): Core Identity and Procurement Context


Sodium 2-glycerophosphate pentahydrate (also designated sodium β-glycerophosphate pentahydrate) is a defined organic phosphate salt with the molecular formula C₃H₇Na₂O₆P·5H₂O and a molar mass of 306.12 g/mol [1]. It is characterized by a phosphate group esterified at the central (C2) hydroxyl of glycerol, yielding the β-isomer [2]. Its primary functional roles in research include serving as an organic phosphate donor for matrix mineralization studies and as an inhibitor of serine/threonine protein phosphatases and alkaline phosphatase (ALP) .

Sodium 2-Glycerophosphate Pentahydrate: Why Glycerophosphate Isomers and Anhydrous Forms Are Not Interchangeable


Generic substitution of sodium glycerophosphate without precise isomer specification introduces significant functional and regulatory risk. Commercial "sodium glycerophosphate" often consists of variable mixtures of α- and β-isomers . Crucially, patent and pharmacopoeial literature explicitly state that the α-isomer lacks medicinal and enzymatic activity, whereas the β-isomer is the bioactive component [1][2]. Furthermore, the hydration state critically determines molecular weight, elemental composition, and precise molarity calculations in research protocols; substituting the anhydrous form (CAS 819-83-0, MW 218.06 g/mol) for the pentahydrate (MW 306.12 g/mol) without recalculation leads to a 29% underdosing error . Thus, specifying CAS 13408-09-8 is essential for experimental reproducibility.

Sodium 2-Glycerophosphate Pentahydrate: Quantitative Procurement and Performance Differentiation Evidence


β-Isomer Enrichment and Quantified α-Isomer Exclusion in High-Purity Grades

The biological and pharmaceutical activity of sodium glycerophosphate resides exclusively in the β-isomer (CAS 13408-09-8), not the α-isomer [1]. Generic sodium glycerophosphate is a mixture of isomers with undefined bioactivity. Procurement specifications for high-grade β-glycerophosphate, such as those meeting ≥98.0% (NT) purity, explicitly quantify and limit the presence of the inactive L-α-glycerol phosphate impurity to ≤2% . This specification is a direct differential marker against lower-grade or mixed-isomer stocks.

Biochemistry Enzymology Phosphatase Assays

Quantified Low Free Phosphate Contamination Prevents False-Positive Calcification Artifacts

In mineralization assays, exogenous free phosphate in the reagent can trigger non-specific, cell-independent calcium phosphate precipitation, confounding results. Reputable reagent-grade specifications for sodium 2-glycerophosphate pentahydrate include strict limits on free phosphate (PO₄³⁻) impurities. For example, high-purity grades are certified to contain ≤0.010% free phosphate . Lower-grade alternatives may not control this parameter as rigorously, leading to batch-to-batch variability in mineralization studies.

Cell Culture Osteogenesis Vascular Calcification

Concentration-Dependent Phosphatase Inhibition Profile Validated in Primary Cell Models

Sodium 2-glycerophosphate pentahydrate functions as an inhibitor of alkaline phosphatase (ALP). This activity has been quantitatively characterized in chick osteoblasts, where it decreases ALP activity and promotes bone mineralization at defined working concentrations of 10 mM and 20 mM . This provides a validated, cell-type-specific concentration range for experimental use.

Phosphatase Inhibition Signal Transduction Osteoblast Differentiation

Defined Hydration State (Pentahydrate) for Accurate Molarity and Formulation Consistency

Sodium 2-glycerophosphate pentahydrate (CAS 13408-09-8) has a precisely defined molecular weight of 306.12 g/mol [1]. This is critical for accurate preparation of stock solutions, such as a standard 1 M solution requiring 306 mg/mL in water [2]. In contrast, procurement of the anhydrous form (CAS 819-83-0, MW 216.04 g/mol) or an undefined hydrate without adjusting for water content would result in a 29% error in molar concentration .

Buffer Preparation Cell Culture Media Hydrogel Formulation

Sodium 2-Glycerophosphate Pentahydrate (CAS 13408-09-8): Evidence-Backed Procurement Scenarios


Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

Procurement is justified for preparing defined osteogenic induction media. The compound serves as an essential organic phosphate donor, and specifications of ≤2% α-isomer content ensure the media contains the active β-isomer. Low free phosphate (≤0.010%) prevents non-specific mineralization, ensuring observed calcium deposition is genuinely cell-mediated. The validated 10-20 mM working range provides an established starting point for assay development.

In Vitro Vascular Calcification Assays

Used as a key inducer in models of vascular smooth muscle cell (VSMC) calcification. The low free phosphate impurity specification (≤0.010%) is critical here, as VSMCs are exquisitely sensitive to exogenous phosphate, and uncontrolled phosphate contamination can lead to false-positive calcification results that are not representative of the biological process.

Formulation of Thermosensitive Hydrogels for Drug Delivery or Tissue Engineering

The precisely defined pentahydrate form (MW 306.12 g/mol) [1] is essential for accurate molarity when preparing chitosan/β-glycerophosphate hydrogels, where the salt acts as a gelling agent and phosphate source. Substitution with an undefined hydrate or anhydrous form would alter the ionic strength and pH buffering capacity, potentially compromising the thermosensitive gelation properties and scaffold integrity critical for 3D cell culture [2].

Preparation of Phosphatase Inhibitor Cocktails for Kinase Assays

Sodium 2-glycerophosphate pentahydrate is a classical serine/threonine phosphatase inhibitor used to preserve protein phosphorylation states in cell lysates . Procurement of a grade with verified β-isomer enrichment (≥98% NT) ensures maximal inhibitory activity against its intended targets, preventing spurious dephosphorylation during sample preparation and increasing the reliability of downstream kinase activity measurements.

Technical Documentation Hub

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